5-bromo-2-methoxypyridine-3-thiol
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Overview
Description
5-Bromo-2-methoxypyridine-3-thiol: is an organic compound with the molecular formula C6H6BrNOS. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a thiol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxypyridine-3-thiol typically involves the bromination of 2-methoxypyridine followed by thiolation. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to achieve bromomethylation of thiols . This method is advantageous as it minimizes the generation of highly toxic byproducts. Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and thiolation processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxypyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium thiolate (NaSMe) or primary amines (RNH2) can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxypyridine-3-thiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound can be used to study the effects of brominated and thiolated pyridine derivatives on biological systems. It may also serve as a ligand in coordination chemistry .
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxypyridine-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The bromine and thiol groups can participate in various chemical interactions, including hydrogen bonding, covalent bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .
Comparison with Similar Compounds
5-Bromopyridine-2-thiol: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
5-Bromo-2-methoxypyridin-3-amine:
Uniqueness: 5-Bromo-2-methoxypyridine-3-thiol is unique due to the presence of both a methoxy and a thiol group on the pyridine ring.
Properties
CAS No. |
2229001-73-2 |
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Molecular Formula |
C6H6BrNOS |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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